4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-4-ylmethyl)benzamide
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Description
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
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Biological Activity
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-4-ylmethyl)benzamide is a derivative of dihydrobenzofuran, a class of compounds known for their diverse biological activities, including anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The chemical structure of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C20H23N1O4 |
Molecular Weight | 341.4 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate pathways involved in cell proliferation and apoptosis. The compound may inhibit key enzymes or receptors associated with cancer progression, leading to reduced tumor growth.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer effects. For instance:
- In Vitro Studies : In a study evaluating various derivatives for anticancer activity against the National Cancer Institute's 60 human cancer cell lines panel, compounds derived from dihydrobenzofuran showed IC50 values ranging from 0.20 to 48.0 μM .
- Mechanistic Insights : The compound's mechanism may involve the inhibition of tubulin polymerization, which is critical for mitosis. A related dihydrobenzofuran derivative was shown to inhibit tubulin polymerization at concentrations around 13 μM .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of dihydrobenzofuran derivatives:
- Cytotoxicity Testing : In a comparative analysis, derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly influence the biological activity. For example, methylation and oxidation processes were found to enhance or diminish cytotoxic effects in certain derivatives .
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of the compound and its analogs:
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-24(2)14-20-4-3-5-21(22(20)29-24)28-16-18-6-8-19(9-7-18)23(27)26-15-17-10-12-25-13-11-17/h3-13H,14-16H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBWHLZBQHGWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.